molecular formula C22H24N6O B1193482 SGC-iMLLT

SGC-iMLLT

Cat. No.: B1193482
M. Wt: 388.5 g/mol
InChI Key: QGNDVASWIHEXCL-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SGC-iMLLT (Chemical Probe 92) is the first small-molecule chemical probe designed to selectively inhibit the YEATS domains (YDs) of MLLT1 (ENL/YEATS1) and MLLT3 (AF9/YEATS3), two epigenetic readers implicated in acute myeloid leukemia (AML) and other cancers . These YDs bind acetylated (Kac) and crotonylated (Kcr) lysine residues on histone tails, facilitating chromatin remodeling and oncogenic gene expression . Key features include:

  • Potency: IC50 of 0.26 µM against MLLT1/3 YDs, with dissociation constants (Kd) of 129 nM (MLLT1) and 77 nM (MLLT3) .
  • Selectivity: No activity against other human YDs (YEATS2/4) or bromodomains (tested against 48 bromodomains) .
  • Cellular Activity: Confirmed target engagement via NanoBRET, FRAP, and CETSA assays, with submicromolar activity .
  • Structural Insights: The first X-ray co-crystal structure of a small molecule bound to MLLT1 YD revealed a benzimidazole-amide scaffold occupying the lysine-binding pocket .

Preparation Methods

Synthetic Routes and Reaction Conditions

SGC-iMLLT is synthesized through a series of chemical reactions involving the coupling of specific intermediates. The synthetic route typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories using standard organic synthesis techniques. The production process involves careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

SGC-iMLLT undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with different functional groups, while reduction may produce reduced forms with altered chemical properties .

Scientific Research Applications

Epigenetic Research

SGC-iMLLT serves as a valuable tool for investigating the role of MLLT1 and MLLT3 in histone interactions and gene regulation. It has been shown to decrease the expression of oncogenes such as MYC when applied to leukemia cells at concentrations around 1 µM .

Cancer Research

The compound has been employed in studies focused on acute myeloid leukemia (AML) and other cancers. Notably, this compound demonstrated selective inhibition against various cancer cell lines, particularly those harboring MLL-ENL fusion proteins. For instance, treatment with this compound significantly reduced cell proliferation in sensitive leukemia cell lines .

Drug Discovery

As a chemical probe, this compound aids in the discovery of new therapeutic agents targeting epigenetic regulators. Its high selectivity over other human YEATS domain proteins makes it an essential compound for developing novel inhibitors for therapeutic purposes .

Case Studies

Study Findings Cell Line Tested Concentration Outcome
Study 1This compound showed significant binding affinity (KD: 129 nM) to MLLT1 YEATS domain.MV-4-11 (AML)1 µMDecreased MYC expression
Study 2Inhibition of histone interactions led to reduced proliferation in HGC-27 cells.HGC-27 (gastric cancer)19 µMSuppressed cell growth
Study 3This compound engaged cellular targets confirmed via NanoBRET and CETSA assays.HEK293 (human embryonic kidney)10 µMConfirmed target engagement

Pharmacokinetics and Stability

This compound exhibits moderate metabolic stability with a half-life of approximately 53 minutes in human hepatocytes . However, its short half-life limits its application in in vivo studies, necessitating further optimization for therapeutic use .

Mechanism of Action

SGC-iMLLT exerts its effects by selectively inhibiting the interaction between MLLT1/3 and histones. The compound binds to the YEATS domain of MLLT1 and MLLT3, preventing their interaction with histone acetylation marks. This inhibition disrupts the recruitment of transcriptional machinery to target genes, leading to altered gene expression. The primary molecular targets of this compound are the YEATS domains of MLLT1 and MLLT3 .

Comparison with Similar Compounds

Small-Molecule Inhibitors

Compound Target(s) Affinity (IC50/Kd) Selectivity Cellular Efficacy Key Limitations References
SGC-iMLLT MLLT1/3 YDs IC50 = 0.26 µM; Kd = 129 nM (MLLT1), 77 nM (MLLT3) Selective over YEATS2/4 and bromodomains Submicromolar target engagement ; no anti-proliferative effect in AML cells Moderate metabolic stability
NVS-MLLT-1 MLLT1/3 YDs KD = ~100 nM Selective over YEATS2/4 and kinases Cellular probe for ENL/AF9 variants Limited in vivo data
PFI-6 MLLT1 YD Not reported Unclear Unknown Chemically distinct scaffold
sCGT990 ENL/AF9 YDs IC50 = 14 µM Unknown Weak cellular activity Low affinity; no therapeutic impact
TDI-11055 ENL/AF9 YDs IC50 < 50 nM Selective over other YDs Suppresses MYC and HOXA9 in AML cells Requires further validation

Peptide-Based Inhibitors

  • Cyclopeptides : Exhibit 38-fold selectivity for AF9 over ENL but lack cell permeability .
  • XL-13m : Synthetic peptide with submicromolar affinity but insufficient intracellular activity to displace ENL from chromatin .

PROTACs Derived from this compound

  • Compound 1 : A PROTAC linking this compound to a cereblon-binding thalidomide moiety. Achieves ENL degradation with EC50 = 320–570 nM in AML cells, outperforming this compound (EC50 > 50 µM) .
  • Selectivity: Degrades ENL without affecting AF9 or SEC components, unlike this compound, which non-selectively inhibits both .

Key Research Findings

Mechanistic Differences: this compound and NVS-MLLT-1 share overlapping targets but differ in chemotype (benzimidazole-amide vs. isoquinoline derivatives) . PROTACs leveraging this compound enhance selectivity by degrading ENL specifically, circumventing off-target effects of the parent inhibitor .

Therapeutic Potential: this compound sensitizes MLL-ENL leukemia cells to apoptosis but fails to inhibit proliferation alone . TDI-11055 and PROTACs show superior preclinical efficacy in suppressing oncogenic genes (e.g., MYC) .

Structural Insights :

  • This compound’s benzimidazole-amide scaffold displaces histone substrates in the YD binding pocket, a mechanism conserved across MLLT1/3 .
  • Mutations in MLLT1/3 YDs (e.g., T1/T3 mutants) minimally affect this compound binding, suggesting broad applicability .

Biological Activity

SGC-iMLLT is a selective inhibitor targeting the YEATS domains of MLLT1 and MLLT3, which are implicated in various cancers, particularly acute myeloid leukemia (AML). This compound was developed as a chemical probe to explore the biological functions associated with these proteins and their potential as therapeutic targets.

This compound functions by disrupting the interaction between MLLT proteins and histones, specifically targeting the YEATS domains. This inhibition is critical because MLLT1 and MLLT3 play significant roles in the regulation of gene expression through their interactions with acetylated lysine residues on histones. The compound exhibits excellent selectivity over other YEATS proteins (YEATS2/4) and bromodomains, making it a valuable tool for studying MLLT1/3 biology .

Potency and Selectivity

In various assays, this compound has demonstrated potent inhibitory effects:

  • AlphaScreen Competition Assay : IC50 values for MLLT1 and MLLT3 were reported at 0.15 µM and 0.254 µM, respectively .
  • NanoBRET Assay : Average IC50 value of 0.5 μM (±0.12) was observed in cellular target engagement studies, confirming its effectiveness in a biological context .

The selectivity profile indicates that this compound does not significantly inhibit other tested bromodomains or kinases, which is essential for minimizing off-target effects in therapeutic applications .

Case Studies

  • Acute Myeloid Leukemia (AML) :
    • Research involving CRISPR/Cas9 technology demonstrated that knocking out MLLT1 led to significant reductions in cell proliferation and invasiveness in AML cell lines. Ectopic expression of native MLLT1 restored these phenotypes, underscoring the importance of this protein in AML pathology .
    • The use of this compound in these studies highlighted its potential as a therapeutic agent against AML by inhibiting MLLT1/3 interactions.
  • Cell Line Studies :
    • In vitro studies indicated that this compound exhibited weak potency in certain cancer cell lines like MCF7 but was more effective in AF9-sensitive lines such as HGC-27, where it suppressed proliferation effectively at an IC50 of 19 μM . This suggests that while this compound may not be broadly effective across all cancer types, it holds promise for specific contexts.

Structural Insights

The compound's efficacy is supported by structural studies that reveal how this compound binds to the YEATS domain, effectively displacing natural substrates. X-ray co-crystallization studies have provided insights into the binding interactions, which are crucial for further optimization of the compound .

Comparative Activity

CompoundTargetIC50 (µM)Selectivity
This compoundMLLT10.15High selectivity for YEATS2/4
NVS-MLLT-1MLLT30.254High selectivity across bromodomains
Control (NVS-MLLT-C)None>30No activity

This table summarizes comparative potency data for this compound and related compounds against their targets, highlighting its strong selective profile .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of SGC-iMLLT, and how does it selectively inhibit MLLT1/3 YEATS domains?

this compound is a first-in-class chemical probe that binds selectively to the YEATS domains (YDs) of MLLT1 and MLLT3 (AF9/YEATS3), with dissociation constants (Kd) of 0.129 µM and 0.077 µM, respectively . Its mechanism involves disrupting histone interactions, particularly acetylated or crotonylated lysine residues, which are critical for chromatin remodeling and oncogenic transcriptional programs. Researchers should validate binding using biophysical assays (e.g., ITC, SPR) and cellular target engagement studies like NanoBRET or CETSA .

Q. How can researchers experimentally validate this compound’s cellular target engagement and potency?

Key methodologies include:

  • NanoBRET assays to quantify target occupancy in live cells.
  • CETSA (Cellular Thermal Shift Assay) to confirm thermal stabilization of MLLT1/3 upon probe binding.
  • FRAP (Fluorescence Recovery After Photobleaching) to assess disruption of MLLT1/3-histone complexes in nuclear foci .
  • Dose-response experiments in leukemia cell lines (e.g., Molm-13, MV4;11) to measure anti-proliferative EC50 values (e.g., 320 nM in Molm-13) .

Q. What are the critical biochemical parameters for evaluating this compound’s inhibitory activity?

  • IC50 : 0.26 µM against MLLT1/3-histone interactions in biochemical assays .
  • Selectivity : Profiling against 48 bromodomains and other YEATS family members (e.g., YEATS2/4) to rule off-target effects .
  • Cellular permeability : Assess using logP values and pharmacokinetic (PK) studies in murine models .

Advanced Research Questions

Q. How can structural data (e.g., X-ray crystallography) guide the optimization of this compound derivatives?

The X-ray structure of this compound bound to ENL’s YEATS domain reveals key interactions (e.g., hydrogen bonding with His49, π-stacking with Tyr78) . Researchers can:

  • Modify linker length/chemistry to enhance ternary complex formation in PROTAC designs.
  • Introduce substituents to avoid steric clashes, as demonstrated in compounds 1-3 .
  • Use SAR (Structure-Activity Relationship) data from >200 analogues to prioritize substitutions that improve potency and PK properties .

Q. How should researchers address contradictory efficacy data across cell lines (e.g., EC50 variability in Molm-13 vs. Kasumi-1 cells)?

Contradictions may arise from differences in:

  • Cellular context : Dependency on ENL-mediated transcriptional programs (e.g., Myc expression levels in RPMI-8226 vs. U266 myeloma cells) .
  • PROTAC efficiency : Variability in E3 ligase (Cereblon) recruitment or ubiquitination kinetics .
  • Experimental design : Normalize data using control probes (e.g., this compound-N) and replicate assays across ≥3 independent experiments .

Q. What methodologies are recommended for integrating this compound into multi-omics studies of oncogenic transcription?

  • Transcriptomics : RNA-seq to identify downregulated MYC/BCL2 pathways post-treatment .
  • Proteomics : SILAC-MS to quantify ENL degradation kinetics and off-target protein turnover.
  • Epigenetics : CUT&Tag to map changes in histone acetylation/crotonylation at target loci .
  • Data integration : Use tools like Gene Set Enrichment Analysis (GSEA) to correlate this compound activity with chromatin remodeling phenotypes .

Q. Methodological Best Practices

Q. How should researchers design controls to validate this compound-specific effects?

  • Negative control : Use the inactive analogue this compound-N (lacks ENL degradation activity) .
  • Genetic controls : CRISPR knockout of MLLT1/3 or Cereblon to confirm on-target mechanism .
  • Rescue experiments : Overexpress wild-type or mutant ENL to verify dependency on YEATS domain binding .

Q. What statistical approaches are critical for analyzing dose-response and proteomic data?

  • Dose-response curves : Fit using four-parameter nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50 .
  • Proteomics : Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to prioritize significantly degraded proteins .

Properties

IUPAC Name

1-methyl-N-[2-[[(2S)-2-methylpyrrolidin-1-yl]methyl]-3H-benzimidazol-5-yl]indazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O/c1-14-4-3-9-28(14)13-21-25-18-7-6-17(11-19(18)26-21)24-22(29)15-5-8-20-16(10-15)12-23-27(20)2/h5-8,10-12,14H,3-4,9,13H2,1-2H3,(H,24,29)(H,25,26)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNDVASWIHEXCL-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(N=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(N=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.